3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Brand Name: Vulcanchem
CAS No.: 610751-10-5
VCID: VC4339080
InChI: InChI=1S/C23H17NO6/c1-28-21-5-3-2-4-18(21)20-14-30-22-12-17(10-11-19(22)23(20)25)29-13-15-6-8-16(9-7-15)24(26)27/h2-12,14H,13H2,1H3
SMILES: COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C23H17NO6
Molecular Weight: 403.39

3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

CAS No.: 610751-10-5

Cat. No.: VC4339080

Molecular Formula: C23H17NO6

Molecular Weight: 403.39

* For research use only. Not for human or veterinary use.

3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one - 610751-10-5

Specification

CAS No. 610751-10-5
Molecular Formula C23H17NO6
Molecular Weight 403.39
IUPAC Name 3-(2-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Standard InChI InChI=1S/C23H17NO6/c1-28-21-5-3-2-4-18(21)20-14-30-22-12-17(10-11-19(22)23(20)25)29-13-15-6-8-16(9-7-15)24(26)27/h2-12,14H,13H2,1H3
Standard InChI Key VMNAXWGQTOJPKO-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

The compound 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic organic molecule belonging to the chromenone family, which includes a wide range of biologically active compounds. Despite extensive research on related compounds, specific information about this particular molecule is limited. This article aims to provide a comprehensive overview based on available data and related research findings.

Synthesis Methods

The synthesis of chromenone derivatives often involves condensation reactions between appropriate aldehydes and ketones. For 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one, a possible synthesis route could involve:

  • Starting Materials: 2-Methoxybenzaldehyde and a suitable precursor for the chromenone backbone.

  • Reaction Conditions: The reaction might require a base catalyst in a solvent like ethanol or methanol.

Biological Activity

Chromenones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. While specific data on 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is lacking, related compounds have shown promising results in these areas.

Research Findings and Applications

Given the limited specific information on this compound, related research on chromenones suggests potential applications in pharmaceuticals and materials science. The presence of a nitro group could enhance certain biological activities, while the methoxy group may influence solubility and bioavailability.

Table 1: Comparison of Chromenone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-oneC24H19NO6Approx. 415Potential antioxidant, anti-inflammatory
2-(3-Bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)methoxy]chromen-4-oneC23H16BrNO6482.3Antimicrobial, antioxidant
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-oneC17H14O5298.29Antioxidant, anti-inflammatory

Table 2: Synthesis Conditions for Related Chromenones

CompoundStarting MaterialsReaction Conditions
3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one2-Methoxybenzaldehyde, chromenone precursorBase catalyst, ethanol/methanol
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one4-Methoxybenzaldehyde, 4-nitroacetophenoneBase catalyst, dichloromethane

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